6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that combines the structural features of thiazole, pyridine, and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .
Mechanism of Action
Biochemical Pathways
The action of 6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione affects the DNA replication pathway . By inhibiting topoisomerase I, this compound disrupts the normal process of DNA replication, leading to DNA damage and cell death . This has downstream effects on cell proliferation, particularly in cancer cells, which rely on rapid and continuous DNA replication for their growth and survival .
Result of Action
The result of the action of This compound is the inhibition of cancer cell proliferation . By causing DNA damage and disrupting the DNA replication process, this compound induces cell death in cancer cells . This makes it a potential candidate for the development of new anticancer drugs .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione are not fully understood yet. Similar compounds have been shown to interact with various enzymes and proteins. For instance, some thiazolopyrimidinones have been found to inhibit topoisomerase I, an enzyme involved in DNA replication
Cellular Effects
Similar compounds have demonstrated potent cytotoxicity against various cancer cell lines . These compounds may influence cell function by interacting with key cellular pathways, potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of thiazole or thiazolidine derivatives with pyridine derivatives under specific conditions to form the fused thiazolo[4,5-d]pyrimidine scaffold . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as high-throughput screening and computational chemistry are employed to refine the synthetic process and identify the most efficient pathways .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its antitumor properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused heterocyclic structure and exhibit comparable pharmacological activities.
Pyridin-2-yl derivatives: Compounds with the pyridin-2-yl group often have similar biological activities and synthetic routes.
Uniqueness
6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific combination of structural features, which confer distinct pharmacological properties and synthetic versatility. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Biological Activity
6-Ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a compound of increasing interest due to its diverse biological activities. This article reviews the synthesis, biological profiles, and potential therapeutic applications of this compound based on recent research findings.
- Chemical Name : this compound
- Molecular Formula : C12H10N4O2S
- CAS Number : 1325303-58-9
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of thiazole and pyrimidine rings. Recent studies have optimized synthetic pathways to improve yield and purity.
Anticancer Activity
Research indicates that compounds with thiazole and pyrimidine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A series of thiazolo-pyrimidine derivatives were evaluated for their cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results demonstrated that modifications on the pyridine ring significantly enhanced cytotoxicity (IC50 values ranging from 10 µM to 30 µM) .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Antimicrobial Efficacy : In vitro studies showed that derivatives of thiazolo-pyrimidines possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis:
- Inhibition Studies : Compounds in this class showed high affinity for DHFR with inhibition constants in the low micromolar range. This suggests potential applications in treating diseases where folate metabolism is disrupted .
Structure-Activity Relationship (SAR)
The biological activity of 6-Ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine derivatives can be influenced by various substituents on the pyridine and thiazole rings:
Substituent | Effect on Activity |
---|---|
Ethyl Group | Enhances lipophilicity and potentially increases membrane permeability |
Halogen Substituents | Can increase potency against specific cancer cell lines |
Aromatic Groups | Often linked to improved cytotoxicity due to enhanced interaction with biological targets |
Case Studies
- Cytotoxicity Against Cancer Cells : A study involving a library of thiazolo-pyrimidines found that compounds bearing electron-withdrawing groups on the pyridine ring exhibited superior cytotoxicity against MCF-7 cells compared to those with electron-donating groups .
- Antimicrobial Testing : Another investigation revealed that specific derivatives showed significant antibacterial activity against resistant strains of E. coli and S. aureus with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
Properties
IUPAC Name |
6-ethyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-2-16-11(17)10-9(14-12(16)18)8(15-19-10)7-5-3-4-6-13-7/h3-6H,2H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMYFQFKHSLLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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